molecular formula C12H10ClNO4S B11835115 N-(6-Chloronaphthalene-2-sulfonyl)glycine CAS No. 123090-06-2

N-(6-Chloronaphthalene-2-sulfonyl)glycine

Cat. No.: B11835115
CAS No.: 123090-06-2
M. Wt: 299.73 g/mol
InChI Key: DSOQMSYNBSAEGG-UHFFFAOYSA-N
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Description

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid is an organic compound with the molecular formula C12H10ClNO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonamide group, which is known for its applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloronaphthalene-2-sulfonamido)acetic acid typically involves the reaction of 6-chloronaphthalene-2-sulfonyl chloride with glycine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloronaphthalene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid is unique due to its combination of a naphthalene ring and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Biological Activity

N-(6-Chloronaphthalene-2-sulfonyl)glycine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group attached to a glycine molecule. The presence of the chloronaphthalene moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds with sulfonyl groups often exhibit diverse biological activities, including enzyme inhibition and receptor modulation. For this compound, the following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites on enzymes, inhibiting their function. This is particularly relevant in the context of cancer therapeutics where enzyme modulation can affect tumor growth.
  • Receptor Interaction : The compound may influence neurotransmitter receptors, similar to other naphthalene derivatives that have shown activity against NMDA receptors .

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives, including this compound. For example:

  • Cytotoxicity Studies : In vitro assays have demonstrated that various sulfonamide compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Cell LineIC50 (µM)Selectivity Index
HCT116 (Colorectal)154
K562 (Leukemia)125
MRC-5 (Normal)60-

The above table illustrates the cytotoxic effects observed in different cell lines, highlighting the compound's potential as a selective anticancer agent.

Neurological Effects

This compound has also been investigated for its effects on neurological pathways:

  • NMDA Receptor Modulation : Research indicates that similar compounds can modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. By influencing these receptors, the compound may have implications for treating neurodegenerative diseases .

Case Studies

  • Study on Cytotoxic Effects : A study evaluated various naphthalene-derived sulfonamides for their ability to induce apoptosis in cancer cell lines. This compound showed significant apoptosis induction at concentrations above 10 µM, with mechanisms involving DNA damage and cell cycle arrest in the G0/G1 phase.
  • Neuroprotective Potential : Another investigation focused on the neuroprotective properties of related compounds against excitotoxicity induced by glutamate. The results suggested that this compound could mitigate neuronal damage by modulating calcium influx through NMDA receptors.

Properties

CAS No.

123090-06-2

Molecular Formula

C12H10ClNO4S

Molecular Weight

299.73 g/mol

IUPAC Name

2-[(6-chloronaphthalen-2-yl)sulfonylamino]acetic acid

InChI

InChI=1S/C12H10ClNO4S/c13-10-3-1-9-6-11(4-2-8(9)5-10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16)

InChI Key

DSOQMSYNBSAEGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)NCC(=O)O

Origin of Product

United States

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